

Application Notes and Protocols for BP-1-102 in Cancer Research

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Compound of Interest

Compound Name: BP-1-108

Cat. No.: B606319

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Disclaimer: Initial searches for "**BP-1-108**" did not yield specific results for a compound with that designation. However, extensive information was available for BP-1-102, a structurally related and well-characterized small molecule inhibitor. These application notes are therefore based on the published data for BP-1-102, assuming it is the compound of interest for the user's research.

Introduction

BP-1-102 is a potent, orally bioavailable, and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).^{[1][2]} STAT3 is a transcription factor that is frequently overactivated in a wide range of human cancers and plays a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis. BP-1-102 exerts its anti-cancer effects by directly binding to the SH2 domain of STAT3, which is crucial for its activation and dimerization. This inhibition blocks the downstream signaling cascade, leading to the suppression of various oncogenic processes. These application notes provide detailed protocols for utilizing BP-1-102 in a cancer research setting to investigate its therapeutic potential.

Mechanism of Action

BP-1-102 functions by competitively inhibiting the binding of phosphorylated tyrosine residues of upstream kinases, such as JAK2, to the SH2 domain of STAT3. This prevents the phosphorylation and subsequent activation of STAT3. As a result, the transcription of STAT3 target genes, which are critical for tumor progression, is downregulated. The primary signaling pathway affected by BP-1-102 is the JAK2/STAT3/c-Myc axis.

Data Presentation

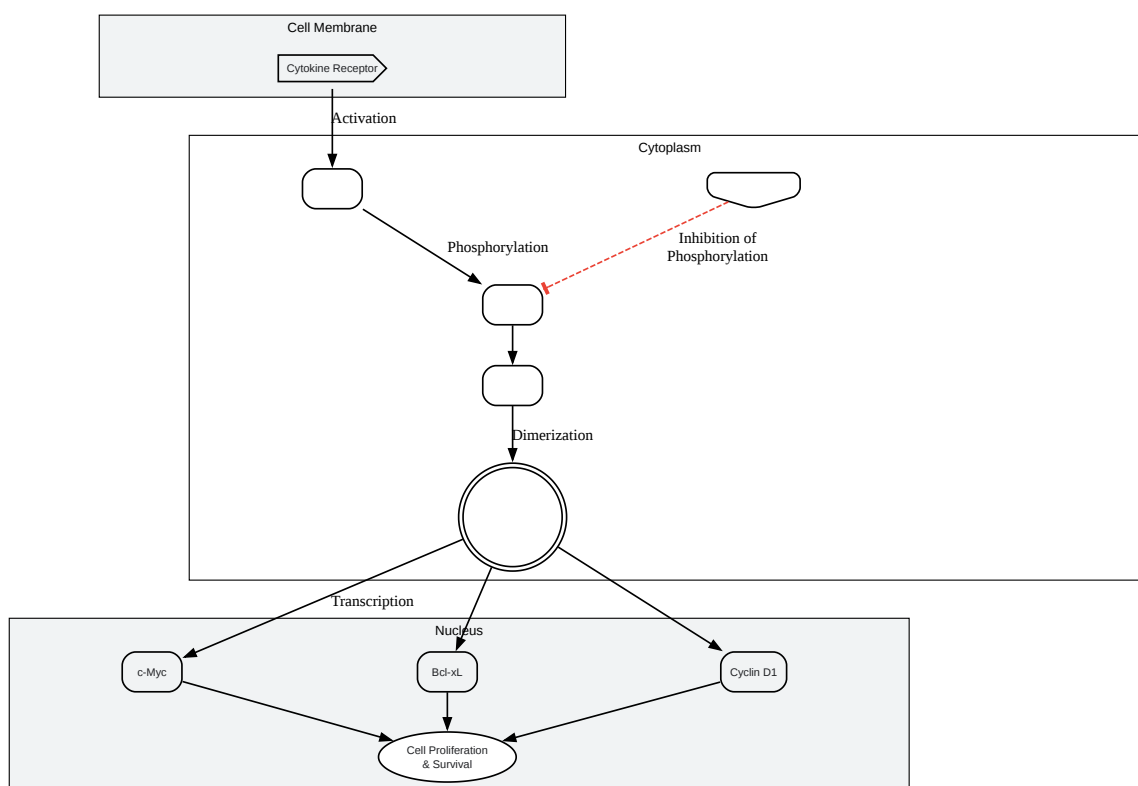
Table 1: In Vitro Efficacy of BP-1-102 in Various Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50 / EC50 (μM)	Incubation Time	Reference
MOLT-4	T-cell Acute Lymphoblastic Leukemia	CCK-8	11.56 ± 0.47	48 h	
CUTLL1	T-cell Acute Lymphoblastic Leukemia	CCK-8	14.99 ± 0.63	48 h	
30M	Not Specified	Alamar Blue	2	3 days	
OCI-AML2	Acute Myeloid Leukemia	MTS	10	72 h	
MDA-MB-468	Breast Cancer	MTS	10.9	72 h	
143B	Osteosarcoma	Wound Healing	4.17	12 h	
143B	Osteosarcoma	MTS	5.87	48 h	
A549	Lung Cancer	Not Specified	5	Not Specified	
MDA-MB-231	Breast Cancer	Resazurin	14.96	24 h	

Table 2: Effect of BP-1-102 on Cell Cycle Distribution in T-ALL Cell Lines

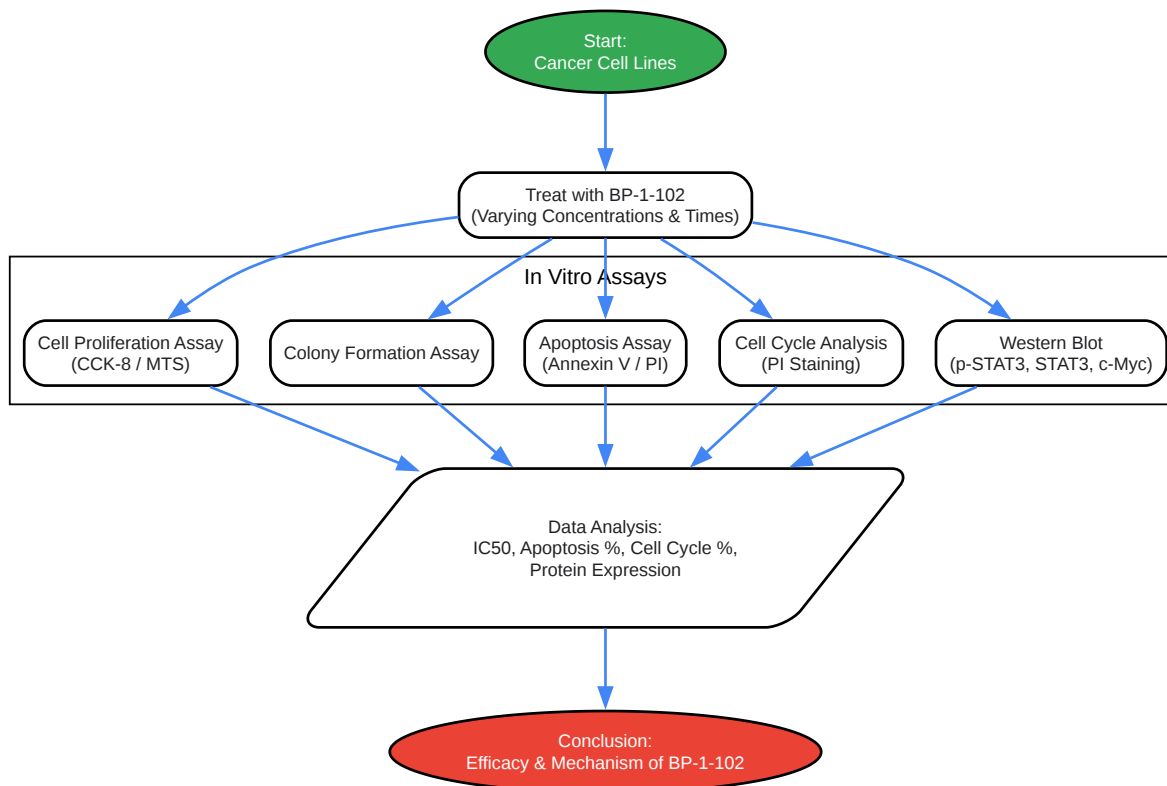
Cell Line	Treatment (10 μ M BP-1-102 for 24h)	% of Cells in G0/G1 Phase	% of Cells in S Phase	Reference
MOLT-4	Control	33.67 \pm 0.74	65.59 \pm 1.11	
MOLT-4	BP-1-102	57.27 \pm 1.06	41.16 \pm 0.92	
CUTLL1	Control	26.24 \pm 0.84	73.64 \pm 0.76	
CUTLL1	BP-1-102	38.60 \pm 1.40	59.07 \pm 2.64	

Signaling Pathway and Experimental Workflow Diagrams



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Caption: JAK2/STAT3/c-Myc signaling pathway and the inhibitory action of BP-1-102.



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References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]

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